molecular formula C9H9F3O B13608532 2-(2,3,4-Trifluorophenyl)propan-2-ol

2-(2,3,4-Trifluorophenyl)propan-2-ol

Cat. No.: B13608532
M. Wt: 190.16 g/mol
InChI Key: VLUVSYNARKEDEF-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9F3O and a molecular weight of 190.16 g/mol It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluorophenyl)propan-2-ol typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluorophenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 2-(2,3,4-Trifluorophenyl)propan-2-one

    Reduction: 2-(2,3,4-Trifluorophenyl)propane

    Substitution: Various substituted phenylpropanols depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4-Trifluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial processes .

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

2-(2,3,4-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H9F3O/c1-9(2,13)5-3-4-6(10)8(12)7(5)11/h3-4,13H,1-2H3

InChI Key

VLUVSYNARKEDEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)F)F)F)O

Origin of Product

United States

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